![molecular formula C15H11ClN2S B2646707 2-(4-Chlorobenzyl)-4-quinazolinethiol CAS No. 303149-23-7](/img/structure/B2646707.png)
2-(4-Chlorobenzyl)-4-quinazolinethiol
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Overview
Description
The compound “2-(4-Chlorobenzyl)-4-quinazolinethiol” is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising a benzene ring fused to a pyrimidine ring . The “2-(4-Chlorobenzyl)” part suggests a substitution at the 2nd position of the quinazoline ring with a 4-Chlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorobenzyl)-4-quinazolinethiol” are not available, similar compounds have been synthesized through various methods. For instance, the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine leads to the formation of Co(NCS)2 (4-(4-chlorobenzyl)pyridine)4 .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely involve a quinazoline core with a 4-Chlorobenzyl group attached at the 2nd position .Chemical Reactions Analysis
While specific reactions involving “2-(4-Chlorobenzyl)-4-quinazolinethiol” are not available, similar compounds have been involved in various reactions. For example, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely be similar to those of related compounds. For example, 4-Chlorobenzyl alcohol has a melting point of 70 °C .Scientific Research Applications
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely depend on its potential applications. For instance, the synthesis and molecular docking for anti-inflammatory activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine has been studied .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZWJVIMFVNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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